molecular formula C17H22N4O4 B155277 H-Ala-Trp-Ala-OH CAS No. 126310-63-2

H-Ala-Trp-Ala-OH

Cat. No. B155277
CAS RN: 126310-63-2
M. Wt: 346.4 g/mol
InChI Key: ZVWXMTTZJKBJCI-BHDSKKPTSA-N
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Description

“H-Ala-Trp-Ala-OH” is a tripeptide composed of the amino acids alanine (Ala), tryptophan (Trp), and alanine (Ala) in that order . It is a synthetic compound .


Synthesis Analysis

The synthesis of peptides like “this compound” often involves the use of protected amino acids to prevent unwanted reactions . The amino and carboxyl groups are protected during synthesis to ensure the correct sequence of amino acids . The specific synthesis process for “this compound” is not detailed in the available resources.


Molecular Structure Analysis

The molecular formula of “this compound” is C14H17N3O3 . Its molecular weight is 275.31 . More detailed structural analysis like bond lengths, angles, and 3D structure are not provided in the available resources.


Physical And Chemical Properties Analysis

“this compound” is a solid at 20 degrees Celsius . It has a specific rotation [a]20/D of +14.0 to +16.0 deg (C=2, H2O) . It is almost transparent in water .

Scientific Research Applications

  • Conformational Changes in Amino Acid Residues : A study by Owen et al. (2012) investigated the conformational changes in Gly and Ala residues upon hydrogen abstraction by the •OH radical, a process that could be relevant to the behavior of H-Ala-Trp-Ala-OH. This research provides insights into the potential unfolding mechanisms of peptides and proteins in conditions such as Alzheimer's disease (Owen, Szőri, Csizmadia, & Viskolcz, 2012).

  • Rates of Proline Cis–Trans Isomerization in Oligopeptides : Grathwohl and Wüthrich (1981) measured the rate of cis–trans interconversion of X‐Pro bonds in oligopeptides, including H‐Ala‐Pro‐OH. This study is significant for understanding the kinetics of peptide folding and may have implications for the folding behavior of this compound (Grathwohl & Wüthrich, 1981).

  • Adsorption and Photodecomposition in Photocatalytic Systems : Tran, Nosaka, and Nosaka (2007) explored the adsorption and photodecomposition of the dipeptide Ala-Trp on TiO2 surfaces, which could be relevant for understanding the behavior of this compound in similar photocatalytic systems (Tran, Nosaka, & Nosaka, 2007).

  • Protonation and Coordination in Metal Complexes : Koleva et al. (2007) characterized the dipeptide alanylphenylalanine (H-Ala-Phe-OH) in terms of protonation and its coordination ability with Au(III). This study provides a framework for understanding how this compound might interact with metal ions, which is essential for applications in biochemistry and materials science (Koleva, Kolev, Zareva, & Spiteller, 2007).

  • Synthesis and Biological Activity in Peptide Analogues : Research by Sarantakis, Mckinley, and Grant (1973) on the synthesis of a somatostatin analogue including Ala residues might provide insights into the synthetic strategies and biological activities of similar peptides like this compound (Sarantakis, Mckinley, & Grant, 1973).

  • NMR Studies on Myelin Basic Protein : Studies on peptides including Ala residues, as conducted by Margetson, Moore, and Gibbons (1980), can offer understanding of the structural and functional aspects of peptides similar to this compound, particularly in relation to myelin basic protein (Margetson, Moore, & Gibbons, 1980).

Safety and Hazards

When handling “H-Ala-Trp-Ala-OH”, one should avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Biochemical Analysis

Biochemical Properties

H-Ala-Trp-Ala-OH interacts with various enzymes and proteins. For instance, it has been found to be transported by Arabidopsis peptide transporters AtPTR1 and AtPTR5 . The nature of these interactions involves the transport of the dipeptide across cell membranes, contributing to cellular processes such as protein synthesis .

Cellular Effects

This compound influences cell function by participating in protein synthesis and other cellular processes. Its presence can affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and possible enzyme inhibition or activation. These interactions can lead to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Metabolic Pathways

This compound is involved in metabolic pathways, interacting with enzymes or cofactors. It may also have effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, which can affect its localization or accumulation .

Subcellular Localization

It could potentially include targeting signals or post-translational modifications that direct it to specific compartments or organelles .

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4/c1-9(18)15(22)21-14(16(23)20-10(2)17(24)25)7-11-8-19-13-6-4-3-5-12(11)13/h3-6,8-10,14,19H,7,18H2,1-2H3,(H,20,23)(H,21,22)(H,24,25)/t9-,10-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVWXMTTZJKBJCI-BHDSKKPTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801304231
Record name L-Alanyl-L-tryptophyl-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801304231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

126310-63-2
Record name L-Alanyl-L-tryptophyl-L-alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126310-63-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Alanyl-L-tryptophyl-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801304231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The research paper mentions that H-Ala-Trp-Ala-OH can be completely hydrolyzed by Pronase E. What are the major degradation products observed when this peptide is subjected to oxidation by hydrogen peroxide?

A1: When this compound is oxidized by hydrogen peroxide and subsequently hydrolyzed by Pronase E, the primary degradation products identified are oxindolylalanine (Oia) and N-formylkynurenine (NFK) []. Smaller amounts of kynurenine (Kyn), dioxindolylalanine (DiOia), 3a-hydroxy-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-2-carboxylic acid (PIC), and 5-hydroxytryptophan (5-OH-Trp) are also detected []. This highlights the susceptibility of the tryptophan residue's pyrrole ring to oxidation.

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